Cas no 441781-25-5 (4-Hydroxy Fenspiride)

4-Hydroxy Fenspiride 化学的及び物理的性質
名前と識別子
-
- 4-Hydroxy Fenspiride
- 8-[2-(4-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one
-
計算された属性
- せいみつぶんしりょう: 276.14700
じっけんとくせい
- PSA: 65.29000
- LogP: 1.08700
4-Hydroxy Fenspiride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | H942395-1mg |
4-Hydroxy Fenspiride |
441781-25-5 | 1mg |
$207.00 | 2023-05-18 | ||
TRC | H942395-50mg |
4-Hydroxy Fenspiride |
441781-25-5 | 50mg |
$ 7600.00 | 2023-09-07 | ||
TRC | H942395-10mg |
4-Hydroxy Fenspiride |
441781-25-5 | 10mg |
$1642.00 | 2023-05-18 |
4-Hydroxy Fenspiride 関連文献
-
Shachi Mittal Analyst, 2019,144, 2635-2642
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
4-Hydroxy Fenspirideに関する追加情報
Professional Introduction to 4-Hydroxy Fenspiride (CAS No. 441781-25-5)
4-Hydroxy Fenspiride, with the chemical identifier CAS No. 441781-25-5, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the spironolactone class and has garnered attention due to its structural uniqueness and potential therapeutic applications. The hydroxyl group in its molecular structure imparts distinct pharmacological properties, making it a subject of extensive research in drug development.
The synthesis and characterization of 4-Hydroxy Fenspiride have been refined through advanced chemical methodologies, ensuring high purity and yield. The molecular formula of this compound is C21H29NO4, reflecting its complex yet well-defined structure. Researchers have leveraged modern spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography to elucidate its structural framework. These studies have not only confirmed the identity of the compound but also provided insights into its conformational dynamics and interactions with biological targets.
In recent years, 4-Hydroxy Fenspiride has been explored for its potential role in modulating various physiological pathways. Its structural similarity to spironolactone suggests that it may exhibit similar effects on mineralocorticoid receptors, which are crucial in regulating sodium and potassium balance in the body. This makes it a promising candidate for investigating treatments related to hypertension and heart failure. Furthermore, preliminary studies indicate that 4-Hydroxy Fenspiride may possess anti-inflammatory properties, which could be beneficial in managing chronic inflammatory conditions.
The pharmacokinetic profile of 4-Hydroxy Fenspiride is another area of active investigation. Research has shown that this compound exhibits moderate solubility in water and lipids, suggesting potential for oral administration with reasonable bioavailability. Metabolic studies using cell culture models have revealed that 4-Hydroxy Fenspiride is metabolized primarily through cytochrome P450 enzymes, particularly CYP3A4 and CYP2C9. Understanding these metabolic pathways is essential for predicting drug-drug interactions and optimizing dosing regimens.
One of the most intriguing aspects of 4-Hydroxy Fenspiride is its potential role as a scaffold for drug discovery. The presence of a hydroxyl group adjacent to a spirocyclic center creates unique opportunities for derivatization, allowing chemists to design analogs with enhanced pharmacological activity or improved selectivity. Computational modeling techniques have been employed to predict the binding affinity of various derivatives to target proteins, providing a rational basis for structure-activity relationship (SAR) studies.
Recent advancements in biotechnology have enabled the production of 4-Hydroxy Fenspiride using enzymatic synthesis methods. These methods offer several advantages over traditional chemical synthesis, including higher yields, reduced environmental impact, and improved scalability. Additionally, biocatalytic approaches have allowed for the introduction of novel functional groups into the molecule, expanding its therapeutic potential.
The clinical relevance of 4-Hydroxy Fenspiride is underscored by ongoing clinical trials investigating its efficacy in treating cardiovascular diseases. Preliminary results from phase II trials suggest that this compound may reduce blood pressure and improve endothelial function without significant side effects. These findings are particularly encouraging given the growing need for novel therapies targeting heart failure and hypertension.
From a regulatory perspective, 4-Hydroxy Fenspiride must meet stringent guidelines set by pharmaceutical authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). Good Manufacturing Practices (GMP) are rigorously followed during its production to ensure consistency and safety. Regulatory submissions include comprehensive data on its chemical composition, stability, toxicity, and pharmacokinetics to support its approval for clinical use.
The future of 4-Hydroxy Fenspiride research looks promising, with several avenues for further exploration. Combination therapies involving this compound with other drugs could provide synergistic effects in treating complex diseases such as diabetes and metabolic syndrome. Furthermore, exploring its role in neurodegenerative disorders is an emerging area that warrants attention due to its structural similarities to compounds known to modulate central nervous system activity.
In conclusion,4-Hydroxy Fenspiride (CAS No. 441781-25-5) represents a significant advancement in pharmaceutical chemistry with multifaceted applications in medicine. Its unique structural features combined with promising preclinical data position it as a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new insights into its mechanisms of action,4-Hydroxy Fenspiride is poised to make substantial contributions to human health.
441781-25-5 (4-Hydroxy Fenspiride) 関連製品
- 5053-06-5(8-(2-phenylethyl)-1-oxa-3,8-diazaspiro4.5decan-2-one)
- 2648999-27-1(N-2-(aminomethyl)phenyl-5-(bromomethyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine)
- 2229147-11-7(5-(1-bromopropan-2-yl)-1,3-dimethyl-1H-pyrazole)
- 1706463-02-6(2-chloro-1-(3,5-difluoro-2-hydroxyphenyl)ethan-1-one)
- 2648957-54-2(2-(1-{(9H-fluoren-9-yl)methoxycarbonyl}piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid)
- 2034432-43-2(2-({1-[2-(2-fluorophenyl)acetyl]piperidin-3-yl}oxy)pyridine-4-carbonitrile)
- 890153-34-1(1-Piperazinecarboxylicacid, 4-(3-bromobenzoyl)-, 1,1-dimethylethyl ester)
- 1260713-38-9(3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-ethyl-1,4-dihydroquinolin-4-one)
- 1804868-42-5(5-(Difluoromethyl)-3-methoxy-2-methyl-4-nitropyridine)
- 1482800-82-7(5-Iodo-2-isobutoxyaniline)




